molecular formula C16H12BrClN2O3S B3660449 3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid

3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid

Cat. No.: B3660449
M. Wt: 427.7 g/mol
InChI Key: NDNBXXNYYHQNNJ-UHFFFAOYSA-N
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Description

3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a bromine and chlorine-substituted phenyl group, a carbamothioyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of the 5-bromo-2-chlorophenyl carbonyl precursor. This precursor is then reacted with a carbamothioylating agent under controlled conditions to form the intermediate compound. Finally, the intermediate is coupled with 4-methylbenzoic acid under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be investigated for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethylbenzoic acid
  • 3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-propylbenzoic acid

Uniqueness

The uniqueness of 3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O3S/c1-8-2-3-9(15(22)23)6-13(8)19-16(24)20-14(21)11-7-10(17)4-5-12(11)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNBXXNYYHQNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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